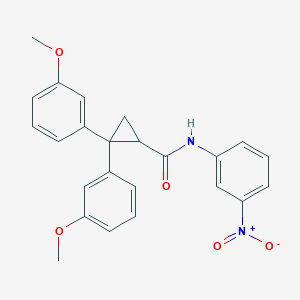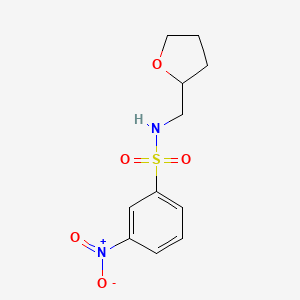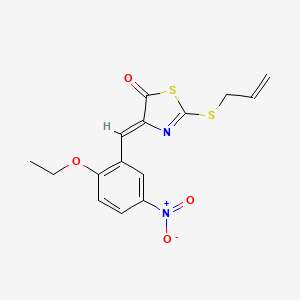![molecular formula C16H16ClNO2S B5195489 2-(4-chlorophenoxy)-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B5195489.png)
2-(4-chlorophenoxy)-N-[2-(phenylthio)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-[2-(phenylthio)ethyl]acetamide, also known as clofibrate, is a chemical compound that belongs to the class of fibrates. Fibrates are a group of drugs that are used to lower cholesterol levels and reduce the risk of cardiovascular disease. Clofibrate was first synthesized in the 1960s and has since been used in scientific research to study its mechanism of action and physiological effects.
Mecanismo De Acción
Clofibrate works by activating peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression. PPARs play a key role in lipid metabolism and inflammation. Clofibrate specifically activates PPARα, which regulates the expression of genes involved in lipid metabolism and energy homeostasis.
Biochemical and Physiological Effects:
Clofibrate has been shown to have a number of biochemical and physiological effects. It can lower triglyceride and cholesterol levels in the blood, increase the production of high-density lipoprotein (HDL) cholesterol, and reduce the risk of cardiovascular disease. Clofibrate can also reduce inflammation and improve insulin sensitivity in patients with type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clofibrate has several advantages for lab experiments. It is relatively inexpensive and readily available. It has also been extensively studied, which means that there is a large body of literature on its effects and mechanisms of action. However, 2-(4-chlorophenoxy)-N-[2-(phenylthio)ethyl]acetamide also has some limitations. It can have off-target effects on other nuclear receptors, which can complicate the interpretation of experimental results. Additionally, it can have variable effects depending on the dose and duration of treatment.
Direcciones Futuras
There are several future directions for research on 2-(4-chlorophenoxy)-N-[2-(phenylthio)ethyl]acetamide. One area of interest is its potential use in the treatment of non-alcoholic fatty liver disease (NAFLD), which is a common liver disorder that is associated with obesity and metabolic syndrome. Clofibrate has been shown to reduce liver fat in animal models of NAFLD, and clinical trials are currently underway to investigate its potential in humans. Another area of interest is its potential use in the treatment of Alzheimer's disease. Studies have shown that 2-(4-chlorophenoxy)-N-[2-(phenylthio)ethyl]acetamide can reduce inflammation and improve cognitive function in animal models of Alzheimer's disease, and clinical trials are currently underway to investigate its potential in humans.
Métodos De Síntesis
Clofibrate can be synthesized through a multi-step process that involves the reaction of 4-chlorophenol with 2-bromoethyl acetate to produce 2-(4-chlorophenoxy)ethyl acetate. This intermediate is then reacted with thioanisole in the presence of a base to produce 2-(4-chlorophenoxy)-N-[2-(phenylthio)ethyl]acetamide.
Aplicaciones Científicas De Investigación
Clofibrate has been widely used in scientific research to study its effects on lipid metabolism and cardiovascular disease. Studies have shown that 2-(4-chlorophenoxy)-N-[2-(phenylthio)ethyl]acetamide can lower triglyceride and cholesterol levels in the blood, which can reduce the risk of cardiovascular disease. Clofibrate has also been shown to have anti-inflammatory effects and can improve insulin sensitivity in patients with type 2 diabetes.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-phenylsulfanylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c17-13-6-8-14(9-7-13)20-12-16(19)18-10-11-21-15-4-2-1-3-5-15/h1-9H,10-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZUPPOIXZWDTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5'-dimethyl-1-[(4-methylphenyl)sulfonyl]-6,6'-diphenyl-1,2,3,6-tetrahydro-2,3'-bipyridine](/img/structure/B5195415.png)
![N-(2-chloro-3-pyridinyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5195437.png)
![2,2,2-trichloroethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5195454.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5195461.png)
![1-methyl-3-({methyl[(1-propyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B5195468.png)
![1-(3,4-dimethylphenyl)-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5195473.png)

![4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B5195496.png)
![N-ethyl-N-{[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5195500.png)
![N-(4-bromophenyl)-4-chloro-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5195506.png)
![N-(4-chlorophenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5195513.png)

